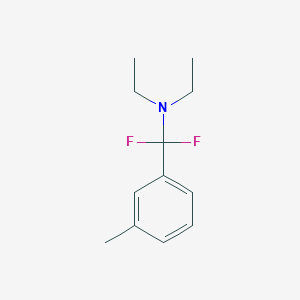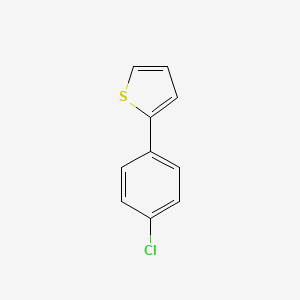
2-(4-Clorofenil)tiofeno
Descripción general
Descripción
2-(4-Chlorophenyl)thiophene is a compound that belongs to the family of heterocyclic organic compounds known as thiophenes . It has a molecular formula of C10H7ClS and an average mass of 194.681 Da . It is used as a reagent in chemical synthesis, especially in the preparation of pharmaceutical preparations .
Synthesis Analysis
Thiophene derivatives are synthesized through various methods, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
The molecular structure of 2-(4-Chlorophenyl)thiophene consists of a five-membered ring made up of one sulfur atom and four carbon atoms . The sulfur atom contributes one lone pair of electrons to this π-system, creating a stable aromatic system with six π-electrons .Chemical Reactions Analysis
Thiophene undergoes various chemical reactions. For instance, it can be oxidized to form various thiophene 1-oxides and thiophene 1,1-dioxides. It can also undergo Diels–Alder reactions with these oxides .Physical and Chemical Properties Analysis
Thiophene is a colorless liquid that possesses a mildly pleasant smell, somewhat similar to benzene. Its molecular formula is C4H4S, and it has a molar mass of approximately 84.14 g/mol .Aplicaciones Científicas De Investigación
Inhibición de la Corrosión
2-(4-Clorofenil)tiofeno: se utiliza en la química industrial como inhibidor de la corrosión. Su estructura molecular le permite formar una capa protectora sobre los metales, previniendo la oxidación y la degradación .
Semiconductores Orgánicos
Este compuesto juega un papel significativo en el avance de los semiconductores orgánicos. Debido a su sistema π-conjugado estable, se utiliza en el desarrollo de materiales que exhiben propiedades semiconductoras, esenciales para los dispositivos electrónicos .
Transistores de Efecto de Campo Orgánicos (OFET)
El derivado del tiofeno es integral en la fabricación de OFET. Su capacidad de transportar cargas de manera eficiente lo hace adecuado para su uso en transistores, que son los bloques de construcción de los circuitos digitales .
Diodos Orgánicos Emisores de Luz (OLED)
En el ámbito de la tecnología de visualización, This compound contribuye a la fabricación de OLED. Sus propiedades electroluminiscentes le permiten emitir luz cuando se aplica una corriente eléctrica, lo cual es clave para crear pantallas más brillantes y energéticamente eficientes .
Propiedades Farmacológicas
Los derivados del tiofeno exhiben una gama de propiedades farmacológicas. Se exploran por su potencial como agentes anticancerígenos, antiinflamatorios, antimicrobianos y antiateroscleróticos, entre otros. La presencia del grupo clorofenilo puede mejorar estas propiedades al afectar la interacción del compuesto con los objetivos biológicos .
Aplicaciones Anestésicas
Específicamente, los derivados del tiofeno como la articaína utilizan un marco de tiofeno y se emplean como bloqueadores de canales de sodio dependientes de voltaje. Sirven como anestésicos locales, particularmente en procedimientos dentales en Europa .
Aplicaciones Agroquímicas
This compound: los derivados también se utilizan en la industria agroquímica. Pueden funcionar como insecticidas o herbicidas, proporcionando una defensa química contra plagas y malezas .
Sensores Químicos
Por último, los derivados del compuesto tienen aplicaciones en el desarrollo de sensores químicos. Estos sensores pueden detectar la presencia de varias sustancias, lo que los hace útiles en la monitorización ambiental y el control de procesos industriales .
Mecanismo De Acción
Target of Action
2-(4-Chlorophenyl)thiophene is a thiophene-based analog that has been the subject of interest for many scientists due to its potential as a biologically active compound . .
Mode of Action
It’s known that thiophene derivatives, in general, exhibit a variety of biological effects, suggesting that they interact with multiple targets .
Biochemical Pathways
Thiophene derivatives, including 2-(4-Chlorophenyl)thiophene, are known to be involved in a variety of biochemical pathways due to their broad spectrum of biological activities . .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-chlorophenyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClS/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEWBNFDFWXRLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474946 | |
| Record name | 2-(4-chlorophenyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40133-23-1 | |
| Record name | 2-(4-Chlorophenyl)thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40133-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-chlorophenyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
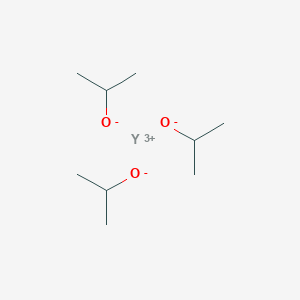
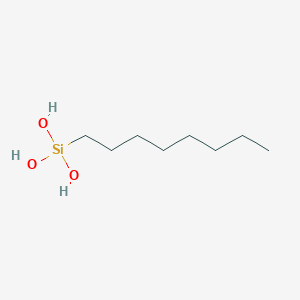
![6-Methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1589788.png)

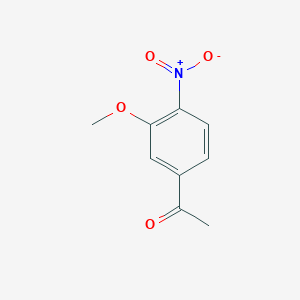

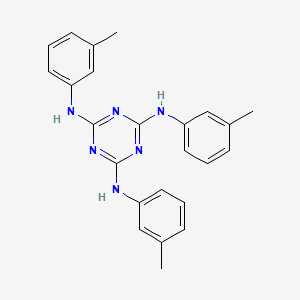
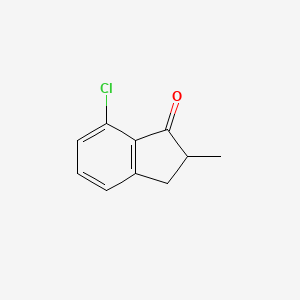



![4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one](/img/structure/B1589802.png)
![7-Chlorothieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B1589803.png)
